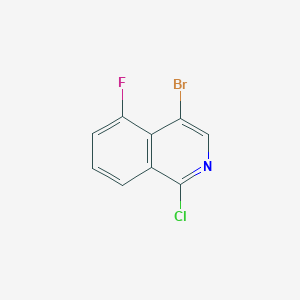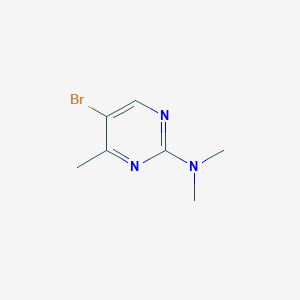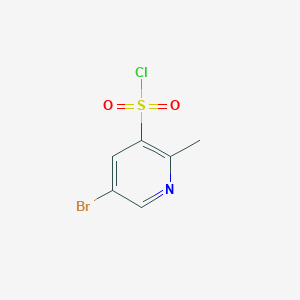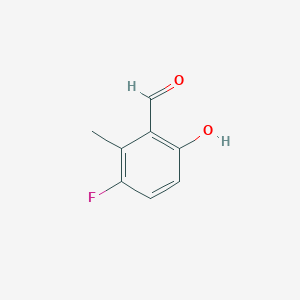
4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
The compound “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” likely contains a morpholine group, which is a common motif in many biologically active compounds . Morpholine is a heterocyclic amine known for its versatility and reactivity.
Synthesis Analysis
While specific synthesis methods for “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A recent study described the synthesis of substituted morpholines through a sequence of coupling, cyclization, and reduction reactions .
Molecular Structure Analysis
The molecular structure of “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” can be inferred from related compounds. Morpholine contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds has been explored in various studies. For example, acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The compound is used in the synthesis of novel 2,4-dianilinopyrimidine derivatives, which have been identified as potential FAK inhibitors and anticancer agents . Specifically, compound 8a, which contains 4-(Morpholinomethyl)phenyl, displayed potent anti-FAK activity and selective antiproliferative effects against H1975 and A431 cells . It also induced apoptosis in a dose-dependent manner, arrested the cells in S/G2 phase, and inhibited the migration of H1975 cells .
FAK Inhibitors
Focal adhesion kinase (FAK) is responsible for the development and progression of various malignancies . The compound is used in the design of novel FAK inhibitors, which could potentially be used as therapeutic agents in the treatment of various cancers .
Molecular Docking
The compound is used in molecular docking studies to elucidate its possible binding modes with FAK . This helps in understanding the interaction of the compound with the enzyme, which is crucial in drug design and development .
Legumain Inhibitors
An in silico evaluation was performed to investigate the potential inhibitory activity of the synthesized products against human legumain (AEP) enzymes . The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .
Cholinesterase Inhibitors
The compound is also evaluated for its potential inhibitory activity against cholinesterases (AChE and BuChE) enzymes . These enzymes are involved in the progression of Alzheimer’s disease, and their inhibition could potentially lead to therapeutic interventions for the disease .
Drug-likeness Properties
Most of the synthesized compounds displayed promising pharmacokinetic and drug-likeness properties . This makes them potential candidates for further development into therapeutic agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUVWAXOLMNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

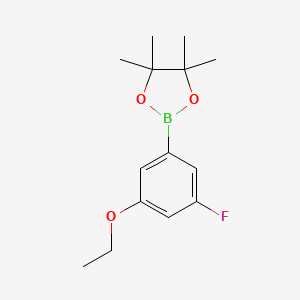

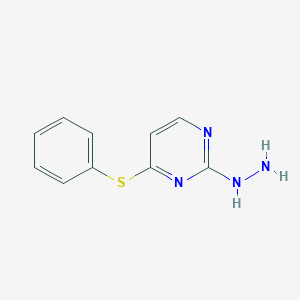
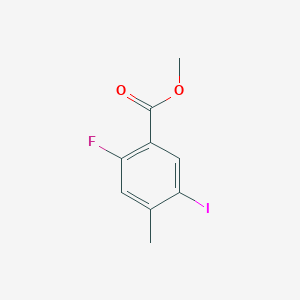
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)

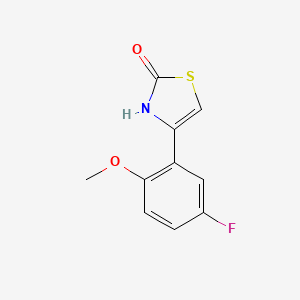
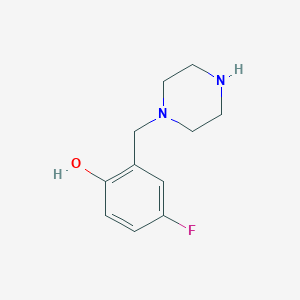
![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)
